![molecular formula C15H16N6O B12225976 2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B12225976.png)
2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile
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Overview
Description
2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridine ring substituted with a piperazine ring, which is further substituted with a methoxypyrimidine group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile typically involves multiple steps. One common method includes the reaction of 4-chloropyridine-3-carbonitrile with 1-(6-methoxypyrimidin-4-yl)piperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and can lead to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 2-[4-(6-Hydroxypyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile.
Reduction: Formation of 2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]pyridine-4-amine.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of 2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For instance, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyrimidyl)piperazine: A piperazine-based derivative with similar structural features.
2-(4-(4-Chlorophenylsulfonyl)piperazin-1-yl)pyridine-5-boronic acid: Another compound with a piperazine ring and pyridine moiety.
Uniqueness
2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its methoxypyrimidine group is particularly noteworthy for its potential to interact with biological targets in a unique manner, differentiating it from other similar compounds .
Properties
Molecular Formula |
C15H16N6O |
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Molecular Weight |
296.33 g/mol |
IUPAC Name |
2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile |
InChI |
InChI=1S/C15H16N6O/c1-22-15-9-14(18-11-19-15)21-6-4-20(5-7-21)13-8-12(10-16)2-3-17-13/h2-3,8-9,11H,4-7H2,1H3 |
InChI Key |
WGWOPXMVZOYKOL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCN(CC2)C3=NC=CC(=C3)C#N |
Origin of Product |
United States |
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